molecular formula C17H15ClN2O2 B11539341 N'-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide

Cat. No.: B11539341
M. Wt: 314.8 g/mol
InChI Key: HOEPMKUMOXUZQA-XDHOZWIPSA-N
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Description

  • N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide is a chemical compound with the molecular formula C15H13ClN2O.
  • It belongs to the class of hydrazides, characterized by the presence of a hydrazine functional group (–NHNH–) attached to an organic moiety.
  • The compound’s structure includes a benzene ring with a chlorophenyl group and a prop-2-en-1-yloxy (allyloxy) substituent.
  • Its systematic name is N’-[(E)-(2-chlorophenyl)methylidene]benzohydrazide .
  • Preparation Methods

    • Synthetic routes for N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide are not widely documented.
    • one possible method involves the condensation reaction between 2-chlorobenzaldehyde and 4-(prop-2-en-1-yloxy)benzohydrazide.
    • Industrial production methods may vary, but researchers typically synthesize this compound in the laboratory.
  • Chemical Reactions Analysis

      Reactivity: N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide can undergo various reactions

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and Lewis acids (e.g., AlCl) play a role.

      Major Products: The specific products depend on reaction conditions and substituents. For example, reduction could yield the corresponding hydrazine.

  • Scientific Research Applications

      Biology: It might serve as a probe for studying hydrazide-based reactions or as a building block for bioconjugation.

      Medicine: Investigations into its pharmacological properties (if any) are ongoing.

      Industry: Its industrial applications remain to be explored.

  • Mechanism of Action

    • The exact mechanism by which N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide exerts effects is not well-documented.
    • Further research is needed to understand its interactions with molecular targets and cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide stands out due to its allyloxy substituent.

    Properties

    Molecular Formula

    C17H15ClN2O2

    Molecular Weight

    314.8 g/mol

    IUPAC Name

    N-[(E)-(2-chlorophenyl)methylideneamino]-4-prop-2-enoxybenzamide

    InChI

    InChI=1S/C17H15ClN2O2/c1-2-11-22-15-9-7-13(8-10-15)17(21)20-19-12-14-5-3-4-6-16(14)18/h2-10,12H,1,11H2,(H,20,21)/b19-12+

    InChI Key

    HOEPMKUMOXUZQA-XDHOZWIPSA-N

    Isomeric SMILES

    C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl

    Canonical SMILES

    C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl

    Origin of Product

    United States

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